![molecular formula C9H11N5S B4235046 N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine](/img/structure/B4235046.png)
N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine" often involves multistep reactions that start with basic heterocyclic frameworks. For example, the synthesis of 5,5′-Methylene-bis(benzotriazole) showcases a practical approach to constructing complex molecules through environmentally benign processes, highlighting the importance of green chemistry in developing novel compounds (Gu et al., 2009).
Molecular Structure Analysis
The molecular structure of tetrazolyl-containing compounds, like "N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine," is characterized by its tetrazole ring—a five-membered ring with four nitrogen atoms. This structure contributes to the compound's ability to form strong hydrogen bonds and its high metabolic stability, making it a valuable scaffold in medicinal chemistry (Popova & Trifonov, 2015).
Chemical Reactions and Properties
The chemical reactivity of "N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine" and related compounds involves their participation in various organic transformations. The presence of the tetrazole ring enables these compounds to act as both acids and bases, allowing for diverse chemical reactions. Their reactivity is further exemplified by their use in synthesizing bioactive derivatives via palladium-catalyzed C–H arylation, demonstrating the versatility of these compounds in organic synthesis (Rossi et al., 2014).
Physical Properties Analysis
The physical properties of "N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine" are influenced by its molecular structure. The tetrazole ring imparts significant stability and solubility characteristics, facilitating its penetration through biological membranes. These properties are crucial for the compound's potential applications in drug design and material science.
Chemical Properties Analysis
The chemical properties of tetrazole-containing compounds, including "N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine," are marked by their high biological activity. Their ability to engage in strong hydrogen bonding and exhibit both acidic and basic behavior makes them adaptable in various chemical environments. This adaptability is crucial for their application in designing new drugs and functional materials (Dai et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-2H-tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-15-8-4-2-7(3-5-8)6-10-9-11-13-14-12-9/h2-5H,6H2,1H3,(H2,10,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLUHCRDLUIECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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